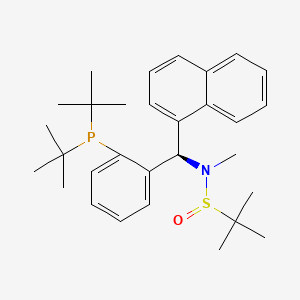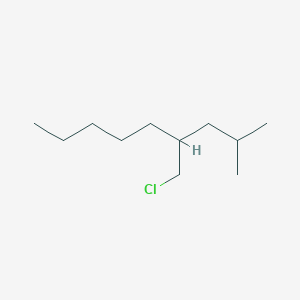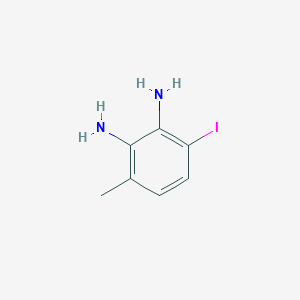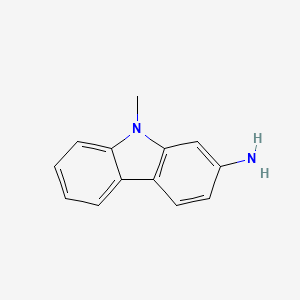
sodium (Z)-2-cyano-2-(4-methylphenyl)ethenolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-cyano-2-(4-methylphenyl)eth-1-en-1-olate: is an organic compound with the molecular formula C10H8NNaO and a molecular weight of 181.17 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-cyano-2-(4-methylphenyl)eth-1-en-1-olate typically involves the reaction of 4-methylbenzaldehyde with sodium cyanide under controlled conditions . The reaction is carried out in an organic solvent such as ethanol or methanol at a temperature range of 0-5°C to ensure the stability of the intermediate products .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride .
Substitution: It can participate in nucleophilic substitution reactions with various nucleophiles such as amines or alcohols .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide .
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with functional groups such as amines or ethers.
Applications De Recherche Scientifique
Chemistry: Sodium 2-cyano-2-(4-methylphenyl)eth-1-en-1-olate is used as a building block in organic synthesis for the preparation of various complex molecules .
Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules .
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs .
Industry: It is used in the development of specialty chemicals and materials with unique properties .
Mécanisme D'action
The mechanism by which Sodium 2-cyano-2-(4-methylphenyl)eth-1-en-1-olate exerts its effects involves its interaction with nucleophiles and electrophiles in chemical reactions . The compound’s cyano group and enolate structure make it a versatile intermediate in various organic transformations . The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
- Sodium 2-cyano-2-phenyleth-1-en-1-olate
- Sodium 2-cyano-2-(4-chlorophenyl)eth-1-en-1-olate
- Sodium 2-cyano-2-(4-methoxyphenyl)eth-1-en-1-olate
Uniqueness: Sodium 2-cyano-2-(4-methylphenyl)eth-1-en-1-olate is unique due to its methyl group on the phenyl ring, which can influence its reactivity and interactions in chemical reactions . This structural feature distinguishes it from other similar compounds and can lead to different reaction pathways and products .
Propriétés
Formule moléculaire |
C10H8NNaO |
|---|---|
Poids moléculaire |
181.17 g/mol |
Nom IUPAC |
sodium;(Z)-2-cyano-2-(4-methylphenyl)ethenolate |
InChI |
InChI=1S/C10H9NO.Na/c1-8-2-4-9(5-3-8)10(6-11)7-12;/h2-5,7,12H,1H3;/q;+1/p-1/b10-7+; |
Clé InChI |
ZIHNEDXIZOJOQZ-HCUGZAAXSA-M |
SMILES isomérique |
CC1=CC=C(C=C1)/C(=C/[O-])/C#N.[Na+] |
SMILES canonique |
CC1=CC=C(C=C1)C(=C[O-])C#N.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(6-carboxynaphthalen-2-yl)phenyl]naphthalene-2-carboxylic acid](/img/structure/B15328955.png)

![3-(3-Fluoropyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B15328964.png)
![6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-sulfonyl chloride](/img/structure/B15328969.png)








